molecular formula C11H22ClNO3 B2940319 rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride CAS No. 2227791-03-7

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride

Cat. No.: B2940319
CAS No.: 2227791-03-7
M. Wt: 251.75
InChI Key: UHKXKMOGWRQDOJ-RVKMJUHISA-N
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Description

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride: is a synthetic organic compound with the molecular formula C11H22ClNO3 and a molecular weight of 251.75 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutyl ring, introduction of the tert-butoxy group, and subsequent functionalization to introduce the amino and acetate groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of flow microreactor systems has been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4;/h7-9H,5-6,12H2,1-4H3;1H/t7-,8+,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKXKMOGWRQDOJ-RVKMJUHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H]([C@H]1CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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